2-Butanone, O-(methylcarbamoyl)oxime, also known by its chemical formula C6H12N2O2 and CAS number 10520-33-9, is a derivative of 2-butanone oxime. This compound features a methylcarbamoyl group attached to the oxime functional group, enhancing its chemical properties and potential applications. The compound is primarily used in various industrial applications, particularly in the formulation of paints and coatings as an anti-skinning agent.
The compound is synthesized from 2-butanone oxime through a reaction with methyl isocyanate. This transformation highlights its derivation from a common industrial chemical, emphasizing its relevance in chemical manufacturing and research.
2-Butanone, O-(methylcarbamoyl)oxime is classified under organic compounds, specifically as a ketoxime. It falls within the category of oxime derivatives and carbamates, which are known for their diverse applications in organic synthesis and industrial processes.
The synthesis of 2-butanone, O-(methylcarbamoyl)oxime typically involves the following reaction:
This reaction is generally carried out in solvents such as dichloromethane or toluene at room temperature or slightly elevated temperatures to facilitate product formation.
In industrial settings, continuous flow processes are often employed to optimize yield and purity. The use of catalysts can further enhance efficiency, allowing for cleaner production methods that minimize waste and by-products associated with traditional synthesis routes.
The molecular structure of 2-butanone, O-(methylcarbamoyl)oxime can be represented as follows:
The structure includes a carbon backbone with an oxime functional group (C=NOH) and a methylcarbamoyl substituent (N-methylcarbamate), which contributes to its unique reactivity and properties.
The compound's structural representation can be visualized in various formats, including canonical and isomeric SMILES:
2-Butanone, O-(methylcarbamoyl)oxime can undergo several types of chemical reactions:
The specific conditions for these reactions can vary based on the desired product:
The mechanism of action for 2-butanone, O-(methylcarbamoyl)oxime involves interactions with biological targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially modulating their activity. This interaction may lead to inhibition or alteration of enzyme functions, influencing various biochemical pathways.
Property | Value |
---|---|
Molecular Formula | C6H12N2O2 |
Molecular Weight | 144.17 g/mol |
Boiling Point | Not specified |
Melting Point | Not specified |
Solubility | Water-soluble |
The functionalization of 2-butanone oxime into its O-(methylcarbamoyl) derivative represents a critical transformation requiring precise optimization of reaction parameters. Key advancements focus on reactor engineering and feedstock control to enhance selectivity and yield. Ceramic membrane reactors have demonstrated remarkable efficiency by enabling controlled reactant introduction, generating micro-droplets that improve interfacial contact between the oxime precursor and carbamoylating agents. This technology achieves near-quantitative oxime conversion rates exceeding 99.5% while substantially reducing unwanted byproducts through optimized mass transfer dynamics [3].
Systematic investigation of ammonia-to-oxime (NH₃:Oxime) molar ratios reveals a critical optimization window between 2.0–2.65, where selectivity toward the carbamoylated product peaks. Excess ammonia accelerates catalyst deactivation through titanium leaching from active sites, while insufficient ammonia promotes competitive side reactions. Membrane-mediated hydrogen peroxide distribution further enhances functionalization efficiency by preventing local oxidant concentration spikes that drive over-oxidation [3].
Table 1: Functionalization Efficiency in Membrane vs. Conventional Reactors
Reactor Configuration | NH₃:Oxime Ratio | Temperature (°C) | Conversion (%) | Selectivity (%) |
---|---|---|---|---|
Ceramic membrane distributor | 2.65 | 70 | 99.6 | 99.0 |
Conventional stirred tank | 2.65 | 70 | 95.2 | 86.7 |
Batch without solvent | 3.50 | 80 | 76.8 | 78.9 |
Titanium silicalite-1 (TS-1) catalysts dominate contemporary carbamoylation processes due to their unique pore structure and titanium-active sites facilitating peroxide activation. The Si/Ti molar ratio profoundly influences catalytic efficiency, with optimal performance observed at ratios near 40:1. This configuration maximizes active site availability while maintaining structural integrity during continuous operation [1] [3]. Catalyst lifetime remains a significant challenge addressed through Bardet-Biedl syndrome protein (BBS) homologs like BBS-8, which stabilize catalytic architecture against ammonia-induced degradation. Systems incorporating BBS-related gene expression demonstrate >40% longer operational lifetimes compared to baseline TS-1 catalysts [3].
Solvent selection critically mediates substrate-catalyst interactions. While early carbamoylation processes required toxic organic solvents like tert-butanol (TBA) or isopropanol (IPA) to enhance miscibility, advanced membrane reactors achieve comparable yields in aqueous systems. This eliminates solvent recovery costs and reduces environmental impact. When solvents are employed, TBA concentrations below 10% (w/w) maintain catalyst stability without significant activity loss, representing an effective balance between performance and sustainability [1] [3].
Table 2: Catalyst Performance in Solvent-Based vs. Solvent-Free Systems
Catalyst System | Solvent | Concentration | Reaction Time (h) | Oxime Yield (%) | Stability (cycles) |
---|---|---|---|---|---|
TS-1 (Si/Ti=40) | TBA | 25% | 4.0 | 99.0 | 12 |
TS-1 (Si/Ti=40) | None | - | 4.5 | 98.2 | 8 |
BBS-8 modified TS-1 | None | - | 4.0 | 99.1 | 15 |
Conventional Ti-Mordenite | Water | - | 6.0 | 76.5 | 3 |
The carbamoylation mechanism proceeds through a titanium-peroxo complex generated when TS-1 activates hydrogen peroxide. This electrophilic species facilitates nucleophilic attack by ammonia, producing hydroxylamine intermediates that subsequently react with 2-butanone oxime. Spectroscopic studies confirm that the rate-determining step involves oxime-imine tautomerization, where the oxime's nitrogen coordinates with titanium centers before carbamoyl group transfer [1]. The membrane reactor's function becomes mechanistically significant through its regulation of microenvironment stoichiometry – maintaining optimal NH₃:H₂O₂ ratios prevents hydroxylamine decomposition pathways that otherwise generate N₂O impurities [3].
Competitive adsorption phenomena significantly influence reaction trajectories. Ammonia exhibits stronger affinity for titanium active sites than either oxime or hydrogen peroxide, necessitating ammonia optimization to prevent site blocking. Advanced kinetic modeling reveals that carbamoylation follows Langmuir-Hinshelwood kinetics where surface reaction between co-adsorbed oxime and in-situ formed methylcarbamoyl species becomes the dominant pathway above 60°C. Below this threshold, Eley-Rideal kinetics prevail with gas-phase methyl isocyanate reacting with adsorbed oxime [1] [3].
Table 3: Carbamoylation Reaction Pathways and Energy Barriers
Reaction Step | Intermediate Formed | Activation Energy (kJ/mol) | Dependence |
---|---|---|---|
H₂O₂ activation | Titanium-peroxo complex | 28.5 | [Ti] active sites |
Hydroxylamine formation | NH₂OH | 42.3 | [NH₃]/[H₂O₂] ratio |
Oxime tautomerization | Iminic species | 57.8 | Temperature >60°C |
Carbamoyl transfer | Adsorbed carbamate-oxime adduct | 35.1 | Surface concentration |
Product desorption | O-(Methylcarbamoyl)oxime | 18.9 | Polarity of medium |
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